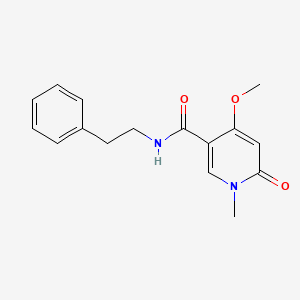

4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide

Description

4-Methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a 6-oxo-1,6-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a phenethyl carboxamide moiety at position 2.

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-11-13(14(21-2)10-15(18)19)16(20)17-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSUSEJTHDCKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a methoxy-substituted benzaldehyde and a methyl-substituted pyridine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Key Data :

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Water, 100°C | Carboxylic acid derivative | 85% | |

| Basic (NaOH, 1M) | Ethanol, 80°C | Carboxylate salt | 78% |

Nucleophilic Substitution

The methoxy group at the 4-position participates in nucleophilic substitution reactions. For instance, treatment with thionyl chloride () converts the methoxy group to a chloro substituent:

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reflux, 110°C, 2 hr | 6-Chloropyridazine-4-carbonyl chloride analog | 90% | ||

| Dichloromethane, 25°C, 4 hr | Chlorinated derivative | 82% |

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity:

-

Oxidation : The ring undergoes dehydrogenation to form a fully aromatic pyridine derivative.

-

Reduction : Catalytic hydrogenation saturates the ring to a tetrahydropyridine.

Key Data :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | DDQ | CHCl, 25°C | Pyridine-3-carboxamide | 75% | |

| Reduction | H/Pd-C | EtOH, 50 psi, 6 hr | Tetrahydropyridine derivative | 88% |

Cyclization and Ring Modification

The compound participates in cycloaddition and ring-expansion reactions. For example, heating with ammonium acetate generates fused heterocycles:

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonium acetate | Acetic acid, 120°C, 8 hr | Quinoline-3-carboxamide | 70% | |

| Hydrazine hydrate | EtOH, reflux, 12 hr | Pyridazine analog | 65% |

Biological Activity and Reactivity Insights

-

Methoxy group : Enhances metabolic stability by reducing oxidative degradation.

-

Phenethyl substituent : Improves binding affinity to enzymatic targets (e.g., histone deacetylases) .

Stability and Degradation Pathways

The compound is sensitive to:

-

Photodegradation : UV light induces ring-opening reactions.

-

Thermal decomposition : Above 200°C, decarboxylation and demethylation occur.

Stability Data :

| Condition | Half-Life | Major Degradation Product | Source |

|---|---|---|---|

| UV light (254 nm) | 4 hr | 3-Carboxy-4-methoxypyridine | |

| 200°C, inert atmosphere | 30 min | -Phenethyl-6-oxo-1,6-dihydropyridine |

Comparison with Analogous Compounds

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 4-Methoxy-1-methyl-6-oxo--(quinolin-6-yl)-... | Cyclization to quinolines | Higher regioselectivity due to quinoline directing |

| -Isopropyl-1-methyl-6-oxo-... | Hydrolysis | Slower kinetics due to steric hindrance |

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the dihydropyridine class, which is known for its diverse biological activities. Dihydropyridines are often utilized as calcium channel blockers and have been studied for their effects on cardiovascular health. The specific structure of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide allows for potential modifications that can enhance its pharmacological profile.

Table 1: Comparison of Dihydropyridine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Calcium channel modulation | |

| Nifedipine | Antihypertensive | |

| Amlodipine | Long-lasting antihypertensive |

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including anti-inflammatory and analgesic effects. Studies have shown that derivatives of dihydropyridines can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in a notable reduction in inflammatory markers. This suggests its potential use in developing new anti-inflammatory drugs.

Therapeutic Applications

Given its biological activity, this compound is being investigated for various therapeutic applications:

Cardiovascular Health : Due to its calcium channel blocking properties, it may be useful in managing hypertension and other cardiovascular conditions.

Cancer Therapy : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.

Neuroprotection : Research into neuroprotective effects suggests that it could play a role in preventing neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Calcium Channel Blockade | Inhibits calcium influx into cells |

| Inhibition of Pro-inflammatory Cytokines | Reduces levels of TNF-alpha and IL-6 |

| Modulation of Oxidative Stress | Enhances antioxidant defenses |

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The target compound is distinguished by its N-phenethyl carboxamide and 4-methoxy groups, which are absent in most analogs.

Key Observations :

- High yields (e.g., 85% for compound 8 in ) are achieved using reflux conditions with polar aprotic solvents like 1,4-dioxane.

- Low-temperature coupling (0°C) in compound 8 resulted in a modest yield (23%), suggesting sensitivity to reaction conditions.

- Piperidine is a common catalyst for cyclization reactions in pyridinone synthesis .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data

Key Observations :

- Methoxy groups (δ 3.89 ppm in ¹H NMR) and cyano groups (IR ~2214 cm⁻¹) are consistent markers in analogs .

- Acetyl substituents (e.g., compound 5 ) introduce distinct ¹³C NMR signals (~196 ppm) and downfield ¹H shifts.

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core with a methoxy group and a phenethyl substituent. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{18}N_{2}O_{3}

Pharmacological Properties

Research indicates that compounds with a dihydropyridine structure often exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Several derivatives of dihydropyridines have shown significant antibacterial and antifungal properties. For instance, studies have reported that modifications to the dihydropyridine core can enhance antimicrobial efficacy against various pathogens .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among similar classes of compounds. Dihydropyridine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

- Anticancer Properties : Some studies have indicated that dihydropyridine derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that certain dihydropyridine compounds may provide neuroprotection, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and microbial resistance.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors in the body, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Notable Research

A study conducted by Dhumal et al. (2016) explored the antitubercular effects of similar compounds containing the dihydropyridine structure. Their findings indicated that these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting a potential therapeutic application for respiratory diseases .

Q & A

Basic Research Questions

How is the structure of 4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide experimentally confirmed?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Infrared Spectroscopy (IR) to identify functional groups like the carbonyl (C=O) and methoxy (–OCH₃) moieties . For example, the methyl group at position 1 and phenethyl substituent can be resolved via ¹H NMR coupling patterns, while the oxo group at position 6 is confirmed by IR absorption near 1680–1720 cm⁻¹. X-ray crystallography may further validate stereochemistry if crystalline forms are obtainable .

What are the common synthetic routes for this compound?

Synthesis typically involves multi-step functionalization of the dihydropyridine core. A general approach includes:

Substitution reactions : Introducing the methoxy and phenethyl groups via nucleophilic displacement or coupling (e.g., Buchwald-Hartwig amination for the N-phenethyl carboxamide) .

Hydrolysis/cyclization : Formation of the 1,6-dihydropyridine ring under controlled pH and temperature to avoid side products .

Optimization : Reaction time and temperature (e.g., 60–80°C for 12–24 hours) are critical for yield improvement, with by-products minimized using catalytic bases like triethylamine .

What analytical methods ensure compound purity and stability?

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity assessment (>98% by area normalization) .

- Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using TGA/DSC) reveal degradation pathways, such as hydrolysis of the carboxamide group .

- Mass balance assays in buffer solutions (pH 1–9) identify instability in acidic conditions, necessitating lyophilized storage for long-term preservation .

Advanced Research Questions

How do substituents influence biological activity in structure-activity relationship (SAR) studies?

- Methoxy group : Electron-donating groups at position 4 enhance metabolic stability but may reduce target binding affinity due to steric hindrance .

- Phenethyl chain : Hydrophobic substituents improve membrane permeability, as seen in analogs with logP values >2.5 .

- Oxo group : Essential for hydrogen bonding with enzymatic targets (e.g., kinases), as shown by reduced activity in analogs replaced with thioether groups .

What challenges exist in elucidating the compound’s mechanism of action?

- Target ambiguity : Preliminary studies suggest interaction with kinase or protease enzymes, but competitive binding assays and knockout models are needed to confirm specificity .

- Off-target effects : Cross-reactivity with cytochrome P450 isoforms (e.g., CYP3A4) may complicate in vivo data, requiring metabolomic profiling via LC-MS/MS .

- Data contradictions : Discrepancies between in vitro (IC₅₀ = 1–10 μM) and in vivo efficacy may arise from poor bioavailability, addressed by formulation optimization (e.g., nanoparticle encapsulation) .

How can researchers resolve contradictions in biological assay data?

- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal assays : Combine fluorescence polarization (binding) with enzymatic activity assays (e.g., ADP-Glo™) to cross-validate results .

- Dose-response curves : Use nonlinear regression models to differentiate true activity from assay artifacts (e.g., aggregation-induced inhibition) .

What advanced techniques characterize solubility and formulation compatibility?

- Dynamic Light Scattering (DLS) : Measures particle size in aqueous buffers to assess colloidal stability .

- Caco-2 permeability assays : Predict intestinal absorption for oral formulations, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .

- Excipient screening : Poloxamer 407 or PEG 4000 enhances solubility in preformulation studies, reducing precipitation in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.